2-(2,3,4,5-Tetrafluorobenzoyl)thiazole
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Overview
Description
2-(2,3,4,5-Tetrafluorobenzoyl)thiazole is a heterocyclic organic compound that features a thiazole ring attached to a tetrafluorobenzoyl group. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. The presence of fluorine atoms in the benzoyl group enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5-Tetrafluorobenzoyl)thiazole typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2,3,4,5-Tetrafluorobenzoyl chloride+ThiazoleBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,5-Tetrafluorobenzoyl)thiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.
Nucleophilic Substitution: The fluorine atoms in the benzoyl group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation can produce thiazole sulfoxides or sulfones.
Scientific Research Applications
2-(2,3,4,5-Tetrafluorobenzoyl)thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5-Tetrafluorobenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to the modulation of various biochemical processes. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylthiazole: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2-(2,4-Difluorobenzoyl)thiazole: Contains fewer fluorine atoms, which may affect its stability and activity.
2-(2,3,4,5-Tetrachlorobenzoyl)thiazole: Contains chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness
2-(2,3,4,5-Tetrafluorobenzoyl)thiazole is unique due to the presence of four fluorine atoms in the benzoyl group, which enhances its chemical stability, biological activity, and binding affinity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2,3,4,5-tetrafluorophenyl)-(1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F4NOS/c11-5-3-4(6(12)8(14)7(5)13)9(16)10-15-1-2-17-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUMCCLSFCDQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C2=CC(=C(C(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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